Cas no 1497088-76-2 (Morpholine, 2,2-diethyl-6-methyl-)

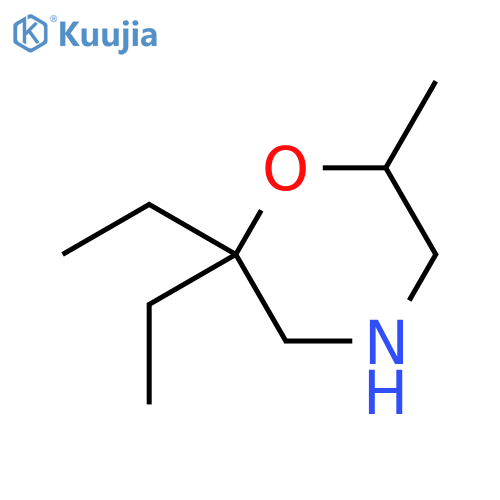

1497088-76-2 structure

商品名:Morpholine, 2,2-diethyl-6-methyl-

Morpholine, 2,2-diethyl-6-methyl- 化学的及び物理的性質

名前と識別子

-

- Morpholine, 2,2-diethyl-6-methyl-

- 1497088-76-2

- 2,2-diethyl-6-methylmorpholine

- AKOS014435460

- EN300-2961287

-

- インチ: 1S/C9H19NO/c1-4-9(5-2)7-10-6-8(3)11-9/h8,10H,4-7H2,1-3H3

- InChIKey: WEZDOMUPZCXOIO-UHFFFAOYSA-N

- ほほえんだ: N1CC(C)OC(CC)(CC)C1

計算された属性

- せいみつぶんしりょう: 157.146664230g/mol

- どういたいしつりょう: 157.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 0.840±0.06 g/cm3(Predicted)

- ふってん: 204.0±15.0 °C(Predicted)

- 酸性度係数(pKa): 9.08±0.60(Predicted)

Morpholine, 2,2-diethyl-6-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2961287-2.5g |

2,2-diethyl-6-methylmorpholine |

1497088-76-2 | 95% | 2.5g |

$1707.0 | 2023-07-06 | |

| 1PlusChem | 1P027XF4-50mg |

2,2-diethyl-6-methylmorpholine |

1497088-76-2 | 95% | 50mg |

$303.00 | 2024-06-20 | |

| 1PlusChem | 1P027XF4-2.5g |

2,2-diethyl-6-methylmorpholine |

1497088-76-2 | 95% | 2.5g |

$2172.00 | 2024-06-20 | |

| Enamine | EN300-2961287-0.5g |

2,2-diethyl-6-methylmorpholine |

1497088-76-2 | 95% | 0.5g |

$679.0 | 2023-07-06 | |

| Enamine | EN300-2961287-1.0g |

2,2-diethyl-6-methylmorpholine |

1497088-76-2 | 95% | 1.0g |

$871.0 | 2023-07-06 | |

| Aaron | AR027XNG-250mg |

2,2-diethyl-6-methylmorpholine |

1497088-76-2 | 95% | 250mg |

$618.00 | 2025-02-15 | |

| Aaron | AR027XNG-50mg |

2,2-diethyl-6-methylmorpholine |

1497088-76-2 | 95% | 50mg |

$303.00 | 2025-02-15 | |

| Enamine | EN300-2961287-0.1g |

2,2-diethyl-6-methylmorpholine |

1497088-76-2 | 95% | 0.1g |

$301.0 | 2023-07-06 | |

| Enamine | EN300-2961287-5.0g |

2,2-diethyl-6-methylmorpholine |

1497088-76-2 | 95% | 5.0g |

$2525.0 | 2023-07-06 | |

| Aaron | AR027XNG-10g |

2,2-diethyl-6-methylmorpholine |

1497088-76-2 | 95% | 10g |

$5176.00 | 2023-12-16 |

Morpholine, 2,2-diethyl-6-methyl- 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1497088-76-2 (Morpholine, 2,2-diethyl-6-methyl-) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量